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Compound of Interest

Compound Name: (S,S,S)-(-)-Ph-SKP
CAS No.: 1439556-82-7
Cat. No.: B3067751
. J

(S,S,S)-(-)-Ph-SKP, a member of the spiroketal-based diphosphine ligand family, has emerged
as a highly effective ligand in asymmetric catalysis. Its unique, rigid spiroketal backbone locks
the diphenylphosphine groups into a specific three-dimensional arrangement, enabling
exceptional levels of stereocontrol in a variety of chemical transformations. The precise
stereochemistry, denoted as (S,S,S), is critical to its function, making unambiguous structural
verification an essential prerequisite for its application in pharmaceutical and fine chemical
synthesis.

This guide, intended for researchers, scientists, and drug development professionals, provides
a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the complete
characterization of (S,S,S)-(-)-Ph-SKP. As a Senior Application Scientist, the focus here is not
merely on the data itself, but on the causality behind the analytical choices, the integration of
multi-technique data for self-validation, and the establishment of a robust analytical workflow
for this class of chiral ligands.

Molecular Identity of (S,S,S)-(-)-Ph-SKP[1][2]
e Molecular Formula: CsaH3s02P2[1]

e Molecular Weight: 660.72 g/mol [1][2]
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e IUPAC Name: [(10S,14S)-20-diphenylphosphanyl-2,22-
dioxapentacyclo[12.8.0.01,1°.03,8.016 21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-
diphenylphosphane[1]

The structural integrity and purity of this complex molecule are paramount. The following
sections detail the principles and protocols for acquiring and interpreting the spectroscopic data
necessary for its definitive identification.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - The Cornerstone of Structural
Elucidation

NMR spectroscopy is the most powerful technique for the structural analysis of (S,S,S)-(-)-Ph-
SKP, providing detailed information about the connectivity and chemical environment of atoms
within the molecule. For a phosphorus-containing ligand, a multi-nuclear approach (*H, 13C, and
31P) is not just beneficial, but essential for a complete and validated structural assignment.

Expertise & Rationale: Why a Multi-Nuclear NMR
Approach is Critical

The complexity of the Ph-SKP ligand, with its mix of aromatic and aliphatic protons, a rigid
polycyclic core, and two phosphorus centers, necessitates a comprehensive NMR analysis.

e 1H NMR: Provides information on the number and type of hydrogen environments, their
connectivity through spin-spin coupling, and their relative spatial arrangement.

e 13C NMR: Reveals the number of unique carbon environments, distinguishing between
aromatic, aliphatic, and spiroketal carbons.

» 3P NMR: This is particularly crucial for phosphine ligands.[3] 3P NMR offers a direct window
into the electronic environment of the phosphorus atoms.[3][4][5] The chemical shift is highly
sensitive to the oxidation state of the phosphorus (phosphine vs. phosphine oxide), making it
an excellent tool for assessing ligand purity and stability.[4][5]

The true power lies in the synergy of these experiments. The data from each nucleus serves to
cross-validate the others, creating a self-consistent and trustworthy structural picture.
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Experimental Protocol: Acquiring High-Quality NMR
Data

The following protocol outlines a standard procedure for obtaining NMR spectra of (S,S,S)-(-)-
Ph-SKP. Phosphine ligands can be sensitive to air, so proper sample preparation is key.[4][5]

e Sample Preparation:

[¢]

Accurately weigh approximately 5-10 mg of the (S,S,S)-(-)-Ph-SKP sample.

o Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCIs or CeDs) in a clean,
dry NMR tube.

o If the sample is suspected to be air-sensitive, use a degassed solvent and prepare the
sample under an inert atmosphere (e.g., in a glovebox).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for *H and
13C NMR referencing (& = 0.00 ppm).

e Instrument Setup & Data Acquisition:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

o For *H NMR: Acquire the spectrum using a standard pulse sequence. Ensure an adequate
number of scans to achieve a good signal-to-noise ratio.

o For 13C NMR: Use a proton-decoupled pulse sequence to obtain singlets for each unique
carbon, simplifying the spectrum.[6] A sufficient number of scans and a suitable relaxation
delay are necessary due to the lower natural abundance of 13C.

o For 3P NMR: Acquire a proton-decoupled spectrum. Use an external reference standard,
typically 85% H3POa (& = 0.00 ppm).

Data Presentation and Interpretation

The following tables summarize the expected spectral data for (S,S,S)-(-)-Ph-SKP based on its
known structure and typical values for similar chemical motifs.
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Table 1: Expected *H NMR Data for (S,S,S)-(-)-Ph-SKP (in CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] Aromatic Protons
~75-7.2 Multiplet 20H
(P-Ph)
Aromatic Protons
~7.1-6.8 Multiplet 8H
(Backbone)
) Protons on Spiroketal
~45-35 Multiplet 4H
Core
| ~3.0-2.0| Multiplet | 6H | Aliphatic Protons (Backbone) |
Table 2: Expected 3C NMR Data for (S,S,S)-(-)-Ph-SKP (in CDCI5)
Chemical Shift (6, ppm) Assighment
~135 - 128 Aromatic Carbons
~110- 100 Spiroketal Carbon (O-C-O)
~80-70 Carbons bonded to Oxygen (C-0)
| ~ 40 - 20 | Aliphatic Carbons |
Table 3: Expected 3P NMR Data for (S,S,S)-(-)-Ph-SKP (in CDCI5)
Chemical Shift (6, ppm) Assighment
~-10 to -20 P(lll) in Diphosphine Ligand

| ~+25 to +35 | Potential P(V) in Phosphine Oxide (impurity) |

Interpretation Note: The appearance of a signal in the +25 to +35 ppm range in the 3P NMR
spectrum is a clear indicator of oxidation of the phosphine groups and can be used to quantify
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the purity of the ligand.[4][5]

Visualization of Structure and Workflow
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Part 2: Infrared (IR) Spectroscopy - A Fingerprint of
Functional Groups

While NMR provides the skeletal framework, Infrared (IR) spectroscopy offers rapid
confirmation of the functional groups present in the molecule. It serves as a quick,
complementary technique to verify the successful synthesis and the absence of certain
impurities (e.g., carbonyls from oxidation byproducts).

Expertise & Rationale: Beyond Simple Functional Group
Identification

For a chiral molecule like (S,S,S)-(-)-Ph-SKP, advanced IR techniques can provide even
deeper insight. Vibrational Circular Dichroism (VCD) measures the differential absorption of left
and right circularly polarized infrared light.[7][8] This technique is exquisitely sensitive to the
molecule's absolute configuration and conformation in solution, offering an orthogonal method
to confirm the stereochemistry.[7]

Experimental Protocol: Acquiring an FT-IR Spectrum

e Sample Preparation:

o Solid State (ATR): Place a small amount of the solid (S,S,S)-(-)-Ph-SKP sample directly
onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

o Solution (Transmission): Alternatively, dissolve a small amount of the sample in a suitable
solvent (e.g., CHz2Cl2) and acquire the spectrum in a solution cell. A solvent-only spectrum
should be taken as a background.

o Data Acquisition:

o Place the ATR accessory or the solution cell into the sample compartment of the FT-IR
spectrometer.

o Acquire a background spectrum (of the empty ATR crystal or the pure solvent).

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.
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o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Data Presentation and Interpretation

Table 4: Expected Characteristic IR Absorption Bands for (S,S,S)-(-)-Ph-SKP

Wavenumber (cm~—?) Vibration Type Assighment

~ 3100 - 3000 C-H Stretch Aromatic (Ar-H)

~ 3000 - 2850 C-H Stretch Aliphatic (sp® C-H)

~ 1600, 1480, 1440 C=C Stretch Aromatic Ring

~ 1450 - 1400 P-C Stretch Phenyl-Phosphorus (P-Ph)

| ~ 1150 - 1050 | C-O Stretch | Spiroketal Ether (C-O-C) |

Interpretation Note: The absence of a strong, broad peak around 3400 cm~?* (O-H stretch) and
a sharp peak around 1720 cm~1 (C=0 stretch) helps confirm the integrity of the molecule and
the absence of hydrolysis or certain oxidation byproducts.[9][10]

Visualization of Workflow
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Part 3: Mass Spectrometry (MS) - The Final
Molecular Weight Verdict

Mass spectrometry provides the definitive confirmation of the molecular weight and elemental
composition of (S,S,S)-(-)-Ph-SKP. High-Resolution Mass Spectrometry (HRMS) is the gold
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standard, capable of measuring the mass-to-charge ratio (m/z) with enough accuracy to predict
a unique molecular formula.

Expertise & Rationale: Why HRMS is Essential

For a molecule with the formula C44H3802P2, a low-resolution instrument might not be able to
distinguish its mass from other potential elemental combinations. HRMS provides an
experimental mass accurate to several decimal places, which, when compared to the
calculated theoretical mass, provides extremely high confidence in the assigned molecular
formula. Techniques like Electrospray lonization (ESI) are well-suited for this type of molecule,
as they are "soft" ionization methods that tend to produce an intact molecular ion (e.g., [M+H]*)
with minimal fragmentation.[11]

Experimental Protocol: Acquiring an ESI-HRMS
Spectrum

e Sample Preparation:

o Prepare a dilute solution of (S,S,S)-(-)-Ph-SKP (typically in the low pg/mL range) in a
solvent suitable for ESI, such as acetonitrile or methanol.

e Instrument Setup & Data Acquisition:

o The analysis is often performed by coupling a liquid chromatograph (LC) to the mass
spectrometer (LC-MS) to ensure a pure sample is introduced.[11]

o Infuse the sample solution directly into the ESI source of a high-resolution mass
spectrometer (e.g., an Orbitrap or TOF instrument).

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o The instrument should be properly calibrated to ensure high mass accuracy.
o Data Analysis:

o Identify the peak corresponding to the molecular ion.
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o Compare the experimentally measured exact mass with the theoretical exact mass
calculated for the proposed formula (C4aH3802P2 + H*). The difference should be less

than 5 ppm.

Data Presentation and Interpretation

Table 5: Expected High-Resolution Mass Spectrometry Data for (S,S,S)-(-)-Ph-SKP

Calculated Exact Mass Observed Exact Mass

lon
(m/z) (m/z)

| [M+H]* | 661.2420 | Expected within 5 ppm of calculated value |

Interpretation Note: The observation of a peak at the correct high-resolution m/z value provides
definitive proof of the elemental composition, complementing the structural information derived
from NMR and IR. The isotopic distribution pattern of the molecular ion peak should also match

the theoretical pattern for CaaH3sO2P-.

Visualization of Workflow
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Conclusion: A Triad of Techniques for Unambiguous
Characterization

The structural verification of a complex chiral ligand like (S,S,S)-(-)-Ph-SKP cannot rely on a
single analytical technique. It requires the thoughtful integration of data from a triad of core
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spectroscopic methods. NMR spectroscopy defines the detailed atomic connectivity and

provides a crucial check on purity via 3P analysis. IR spectroscopy offers a rapid and effective

confirmation of the key functional groups. Finally, high-resolution mass spectrometry provides

an exact molecular formula, anchoring the structural puzzle with a definitive molecular weight.

By following the protocols and interpretive logic outlined in this guide, researchers can

confidently establish the identity, purity, and structural integrity of (S,S,S)-(-)-Ph-SKP, ensuring

the reliability and reproducibility of its performance in stereoselective synthesis.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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